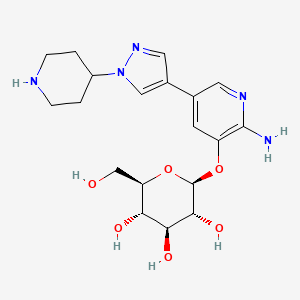
Crizotinib-metabolite-GlucA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Crizotinib-metabolite-GlucA is a metabolite of Crizotinib, a tyrosine kinase inhibitor used primarily in the treatment of non-small cell lung cancer (NSCLC) that is positive for anaplastic lymphoma kinase (ALK) or ROS1 rearrangements . This compound is formed through the metabolic processes in the liver, where Crizotinib undergoes biotransformation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Crizotinib involves several steps, including Suzuki coupling reactions and deprotection processes . The synthetic route typically starts with the compound of formula b and the compound of formula e undergoing a Suzuki coupling reaction to produce the compound of formula a, which is then subjected to deprotection to afford Crizotinib .
Industrial Production Methods
Industrial production methods for Crizotinib involve optimizing the synthetic route to minimize waste and improve yield. This includes the use of efficient catalysts and reaction conditions that are scalable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Crizotinib-metabolite-GlucA undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include various metabolites that are further processed or excreted by the body .
Applications De Recherche Scientifique
Crizotinib-metabolite-GlucA has several scientific research applications:
Mécanisme D'action
Crizotinib-metabolite-GlucA exerts its effects by inhibiting the activity of specific tyrosine kinases, including ALK, c-MET, and ROS1 . This inhibition prevents the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival . The compound binds to the ATP-binding site of these kinases, thereby blocking their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other ALK inhibitors such as:
- Ceritinib
- Alectinib
- Brigatinib
Uniqueness
Crizotinib-metabolite-GlucA is unique in its specific metabolic pathway and the formation of glucuronide conjugates, which are not commonly observed with other ALK inhibitors . This uniqueness provides insights into the drug’s metabolism and potential interactions with other compounds .
Propriétés
Formule moléculaire |
C19H27N5O6 |
|---|---|
Poids moléculaire |
421.4 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-[2-amino-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C19H27N5O6/c20-18-13(29-19-17(28)16(27)15(26)14(9-25)30-19)5-10(6-22-18)11-7-23-24(8-11)12-1-3-21-4-2-12/h5-8,12,14-17,19,21,25-28H,1-4,9H2,(H2,20,22)/t14-,15-,16+,17-,19-/m1/s1 |
Clé InChI |
LKBCSYYYWDTIDR-OGJJZOIMSA-N |
SMILES isomérique |
C1CNCCC1N2C=C(C=N2)C3=CC(=C(N=C3)N)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES canonique |
C1CNCCC1N2C=C(C=N2)C3=CC(=C(N=C3)N)OC4C(C(C(C(O4)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


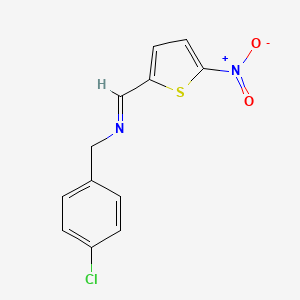
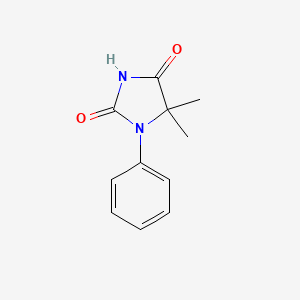
![2-[5-Methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13846466.png)
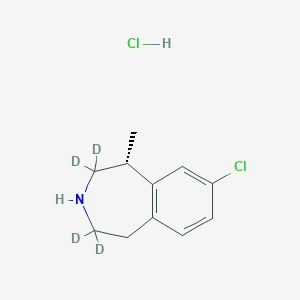
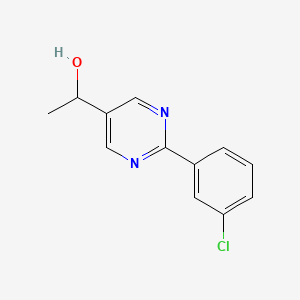
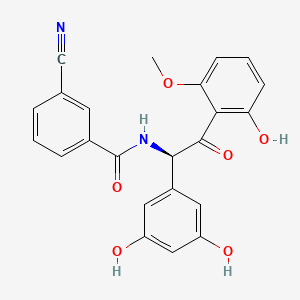
![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-N-phenyl-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B13846494.png)
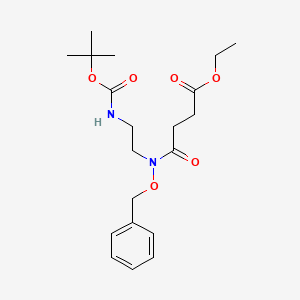
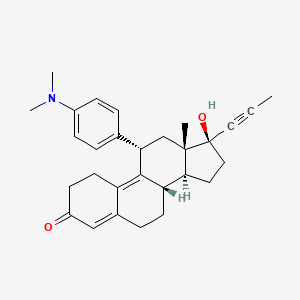

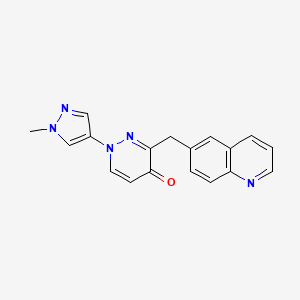
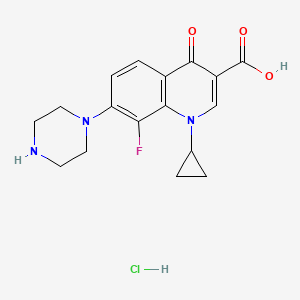
![2-[2-Formyl-4-(methanesulfonamido)phenoxy]heptanoic acid;methane](/img/structure/B13846525.png)
![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]hexanamide](/img/structure/B13846526.png)
